molecular formula C13H24O B2709111 2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone CAS No. 308088-96-2

2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone

Cat. No. B2709111
CAS RN: 308088-96-2
M. Wt: 196.334
InChI Key: SXIUIPPKUPTKJE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone (2-DMB-4-MCH) is a cyclic ketone compound with a molecular formula of C10H18O. It is a colorless liquid and is a component of many essential oils. It is used in a variety of industrial applications, including as a solvent, a flavoring agent, and a pharmaceutical intermediate. The compound has also been studied for its potential use in the development of new drugs.

Scientific Research Applications

Photocycloaddition and Cycloaddition Reactions

Photocycloaddition reactions involving conjugated cyclohexenones and dienes, including compounds structurally similar to 2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone, have been extensively studied. These reactions are crucial for constructing complex cyclic structures, which are often found in natural products and pharmaceuticals. For example, the photocycloaddition of conjugated cyclohex-2-enones to 2,3-dimethylbuta-1,3-diene results in regioselective and diastereoselective formation of cyclobutane adducts, showcasing the utility of these reactions in synthetic organic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).

Free Radical Reactions

The study of free radical reactions, such as the reaction of Grignard reagents with brominated and chlorinated analogs of 2,3-dimethylbutane, highlights the complexity and versatility of radical-mediated synthetic routes. These reactions provide insights into the formation of various hydrocarbons and their derivatives, demonstrating the role of radical intermediates in organic synthesis (Liu, 1956).

Photocycloaddition Reactions of Acetylene Compounds

The photocycloaddition of acetylene compounds to cyclohexenones, including mechanisms involving [2+2] and [4+2] cycloadditions, has been explored. These studies provide valuable information on the regiochemistry and selectivity of such reactions, which are essential for the design of new synthetic routes for the production of complex organic molecules (Möbius & Margaretha, 2008).

Synthesis of Complex Structures

Research has also focused on the synthesis of complex molecular structures using 2,3-dimethylbutane derivatives as building blocks. These studies include the synthesis of tetrahydro- and hexahydro-dibenzothiophenes, highlighting the importance of these compounds in constructing polycyclic aromatic structures that are significant in various chemical industries (Sun, Wang, & Prins, 2008).

properties

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUIPPKUPTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C(C)(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone

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